molecular formula C16H14O6 B1258870 Erycibenin D

Erycibenin D

Cat. No. B1258870
M. Wt: 302.28 g/mol
InChI Key: OILXOIAGIWQYOO-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erycibenin D is a natural product found in Dalbergia parviflora with data available.

Scientific Research Applications

Hepatoprotective Activity

Erycibenin D, identified in Erycibe expansa, has demonstrated significant hepatoprotective effects. Specifically, the study isolated erycibenin D alongside other compounds from Erycibe expansa stems and found that these compounds showed hepatoprotective activity in mouse hepatocytes. This suggests that erycibenin D could have potential applications in protecting the liver from damage, although further research is needed to fully understand its mechanisms and potential therapeutic uses (Matsuda et al., 2004).

Anti-Inflammatory Activity

Another significant application of erycibenin D involves its anti-inflammatory properties. A study isolated erycibenin D and other flavonoids from the stems of Erycibe expansa and tested their inhibitory activities on lipopolysaccharide-activated nitric oxide production in mouse peritoneal macrophages. The findings indicated that erycibenin D, among other principal constituents, exhibited potent inhibitory activity, suggesting a potential role in anti-inflammatory treatments (Morikawa et al., 2006).

properties

Product Name

Erycibenin D

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1

InChI Key

OILXOIAGIWQYOO-JKSUJKDBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O

synonyms

erycibenin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.